Indoline, 1-piperidinoacetyl-
Description
Significance of Indoline (B122111) Scaffolds in Modern Organic Synthesis and Chemistry
The indoline scaffold, a C8H9N bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry and organic synthesis. bohrium.comijpsr.com It is a saturated analog of indole (B1671886) and serves as a crucial building block for a vast number of natural products and synthetic molecules with significant biological activities. bohrium.comresearchgate.net The structural rigidity and the presence of a nitrogen atom that can be functionalized make the indoline nucleus a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. mdpi.com
The synthesis of indoline and its derivatives has been a subject of intense research, with numerous methods developed to construct this heterocyclic system. acs.orgsci-hub.se These methods range from the reduction of indoles to more complex intramolecular cyclization strategies. sci-hub.seorganic-chemistry.org The ability to introduce a wide variety of substituents onto both the aromatic and the saturated rings of the indoline structure allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a versatile template in drug discovery. mdpi.comrsc.org
Role of N-Acylated Indolines in Advanced Chemical Scaffolds
The acylation of the nitrogen atom in the indoline ring, creating an N-acylated indoline, is a common and significant chemical modification. This transformation introduces an amide functionality, which can have profound effects on the molecule's chemical and physical properties. N-acylated indoles and indolines are key intermediates in the synthesis of more complex heterocyclic systems and are present in numerous biologically active compounds. nih.gov
The introduction of an acyl group, such as the piperidinoacetyl group in the title compound, can influence the molecule's conformation, lipophilicity, and hydrogen bonding capabilities. These changes can, in turn, affect how the molecule interacts with biological targets. The synthesis of N-acylated indolines can be achieved through various methods, including the dehydrogenative coupling of indoles with alcohols. nih.gov Research has shown that these compounds can serve as precursors to elaborate polycyclic heterocycles, some of which exhibit activities such as topoisomerase inhibition and cytotoxicity. nih.gov
Historical Development and Evolution of Related Indoline and Piperidine (B6355638) Chemical Systems
The history of indoline chemistry is intrinsically linked to that of indole. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This pioneering work laid the foundation for the exploration of indole and its derivatives. The development of synthetic methods like the Fischer indole synthesis in 1883 and the Madelung synthesis in 1912 further expanded the accessibility of these compounds. wikipedia.orgwikipedia.org The subsequent hydrogenation of indoles provided a direct route to the indoline scaffold, opening up a new dimension of chemical space. chemicalbook.com Over the last century, interest in indole and indoline synthesis has continued to grow, with a constant stream of new methodologies being developed to create these important heterocyclic rings. rsc.orgnih.gov
Piperidine also has a rich history, first being isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The piperidine ring is a ubiquitous structural motif found in a plethora of natural alkaloids, including coniine, the toxic component of poison hemlock, and the well-known analgesic, morphine. wikipedia.orgweizmann.ac.ilnih.gov The synthesis and chemical modification of piperidine and its derivatives have been central to the development of many pharmaceuticals. wikipedia.org The class of piperidine alkaloids is diverse and has been a source of lead compounds in drug discovery for centuries. taylorandfrancis.comwikipedia.org
Current Research Trajectories and Academic Relevance of Indoline, 1-Piperidinoacetyl-
While "Indoline, 1-piperidinoacetyl-" itself is not the subject of extensive, dedicated research programs, its constituent parts suggest its relevance as a potential building block in chemical and pharmaceutical research. ontosight.ai The combination of the privileged indoline scaffold with the frequently occurring piperidine motif makes it a molecule of interest for inclusion in compound libraries for high-throughput screening.
Current research on indoline derivatives is focused on the development of new synthetic methodologies to create substituted indolines with high efficiency and stereoselectivity. sci-hub.se These efforts are driven by the continued discovery of biologically active natural products containing the indoline core and the success of indoline-based compounds in medicinal chemistry. researchgate.netmdpi.com Similarly, piperidine-containing compounds are actively being investigated for a wide range of therapeutic applications. taylorandfrancis.com
The academic relevance of Indoline, 1-piperidinoacetyl-, therefore, lies in its potential as a synthetic intermediate or as a member of a larger class of compounds designed to probe biological systems. Its structure represents a convergence of two historically significant and medicinally relevant heterocyclic systems. Future research may involve the synthesis of analogs of this compound and the evaluation of their biological activities, leveraging the known properties of both the indoline and piperidine moieties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-16-9-4-1-5-10-16)17-11-8-13-6-2-3-7-14(13)17/h2-3,6-7H,1,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNWKWJOSXJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205093 | |
| Record name | Indoline, 1-piperidinoacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56533-61-0 | |
| Record name | Indoline, 1-piperidinoacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoline, 1-piperidinoacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Synthetic Methodologies for Indoline, 1 Piperidinoacetyl
Strategies for N-Acylation of Indoline (B122111)
The introduction of the piperidinoacetyl group onto the nitrogen atom of the indoline ring is a crucial step in the synthesis of the target molecule. This transformation, an N-acylation, can be achieved through several distinct approaches, each with its own set of advantages and limitations. The low nucleophilicity of the indole (B1671886) nitrogen, due to the participation of its lone pair in the aromatic system, presents a chemical challenge that various methods aim to overcome. nih.gov
Direct N-acylation involves the reaction of indoline with an activated derivative of piperidinoacetic acid, most commonly piperidinoacetyl chloride. This is a classical and straightforward method for forming the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to enhance the nucleophilicity of the indoline nitrogen.
A general procedure involves the treatment of indoline with piperidinoacetyl chloride in a suitable solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine. This method is often efficient, with yields reportedly in the range of 64-72% for analogous acylations. The base plays a critical role by deprotonating the indoline nitrogen, thereby increasing its nucleophilic character for the subsequent attack on the electrophilic carbonyl carbon of the acyl chloride.
Another direct approach utilizes thioesters as a stable source of the acyl group. This method offers a mild, efficient, and functional group-tolerant alternative to the more reactive acyl chlorides. nih.gov The reaction of an indole with a thioester, in the presence of a base such as cesium carbonate and a high-boiling solvent like xylene, can provide the N-acylated product in moderate to good yields. nih.gov While not explicitly demonstrated for Indoline, 1-piperidinoacetyl-, this methodology presents a viable synthetic route.
A less common but facile and economical method for N-acylation of indoles involves the direct use of a carboxylic acid in the presence of boric acid as a catalyst. clockss.org This procedure, however, requires high temperatures and prolonged reaction times. clockss.org
| Acylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| Piperidinoacetyl chloride | Triethylamine | Dichloromethane | 64-72 (analogous) | |
| Thioesters | Cesium Carbonate | Xylene | Moderate to Good | nih.gov |
| Carboxylic Acids | Boric Acid | Mesitylene | Moderate | clockss.org |
Catalyst-mediated N-acylation methods offer alternative pathways that can provide improved efficiency and milder reaction conditions. Phase-transfer catalysis has been shown to be effective for the N-acylation of indoles using acid chlorides and sodium hydroxide (B78521) in a biphasic system, which can be adapted for indoline acylation. clockss.org
More recently, the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc2O) has been developed for the direct N-acylation of less nucleophilic N-heterocycles with carboxylic acids. researchgate.net This system facilitates the formation of bulky N-acyl heterocycles and could be applicable to the synthesis of Indoline, 1-piperidinoacetyl-. researchgate.net
Enzymatic approaches to N-acylation are also emerging. Although chemically challenging due to the low nucleophilicity of the indole nitrogen, certain enzymes have been identified that can catalyze such transformations. nih.govrsc.org For instance, a thioesterase has been shown to facilitate macrocyclization via indole-N-acylation, suggesting the potential for biocatalytic routes in the synthesis of N-acyl indolines. nih.gov
| Catalyst System | Acyl Source | Key Features | Reference |
| Phase-Transfer Catalyst | Acid Chloride | Biphasic system, efficient | clockss.org |
| DMAPO/Boc2O | Carboxylic Acid | One-pot, for less nucleophilic heterocycles | researchgate.net |
| Thioesterase (Enzyme) | Thioester | Biocatalytic, high specificity | nih.gov |
Dehydrogenative coupling represents an atom-economical approach to N-acylation, forming the C-N bond through the removal of hydrogen. One such method involves the coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.govacs.org This process proceeds in a single flask under mild conditions and avoids the need for pre-activated acylating agents like acid chlorides. nih.govacs.org The alcohol is first oxidized in situ to the corresponding aldehyde, which then reacts with the indole to form an aminal intermediate that is further oxidized to the N-acyl indole. nih.gov
Cross-dehydrogenative coupling (CDC) reactions have also been developed for the functionalization of indolines. For example, a copper-mediated CDC of indoline with carboxamides has been reported, which proceeds via a C7-H activation to afford amide derivatives. acs.org While this particular method functionalizes the C7 position, the concept of CDC highlights a modern strategy for forming C-N bonds that could potentially be adapted for N-acylation.
Indoline Ring System Construction and Functionalization
The indoline scaffold is the core structural motif of the target compound. Its synthesis can be achieved through various cyclization reactions or by the reduction of a pre-existing indole ring.
The construction of the indoline ring often involves the formation of one or more of its constituent bonds through cyclization. A variety of methods have been developed to achieve this, often providing access to substituted indolines.
The Fischer indole synthesis, a classical method, can be adapted to produce indolines. This involves the cyclization of a phenylhydrazone derivative, which can be followed by reduction of the resulting indole to an indoline. google.com
Palladium-catalyzed reactions are prominent in modern organic synthesis for constructing heterocyclic systems. For instance, a palladium-catalyzed diastereoselective dearomatization/cross-coupling cyclization between N-arylacyl indoles and (E)-β-chlorovinyl ketones has been reported to yield furan-containing indolines. acs.org Another example is the palladium-catalyzed intermolecular 1,2-carboamination of N-aryl ureas and 1,3-dienes, which provides a route to indolines under mild conditions. organic-chemistry.org Aza-Heck cyclizations, using N-aryl-N-hydroxy carbamates as substrates, offer a palladium-catalyzed route to a wide range of indoline topologies from readily available starting materials. nih.gov
Metal-free approaches have also been developed. For example, a TEA-mediated cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles yields indolyl pyrroloindolines. rsc.org
The dearomatization of indoles is a direct and important strategy for constructing functionalized indolines. sioc-journal.cn This can be achieved through various methods, including hydrogenation and chemical reduction.
Catalytic hydrogenation of the indole ring is a common method for preparing indolines. However, selective hydrogenation of the pyrrole (B145914) ring without reducing the benzene (B151609) ring can be challenging. nih.gov Heterogeneous catalysts like platinum on carbon (Pt/C) activated by p-toluenesulfonic acid in water have been shown to be effective for the hydrogenation of a variety of substituted indoles to their corresponding indolines in excellent yields. nih.gov The acidic conditions facilitate the protonation of the indole at the C3 position, generating an iminium ion that is more readily hydrogenated. nih.gov Ruthenium-N-heterocyclic carbene complexes have also been developed for the highly enantioselective and complete hydrogenation of protected indoles to afford chiral octahydroindoles. acs.org
Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as sodium cyanoborohydride (NaBH3CN) are effective for the reduction of indoles to indolines, although this method generates toxic cyanide byproducts. nih.govnih.gov Borane reagents in the presence of trifluoroacetic acid have also been found to rapidly reduce indoles to the corresponding indolines in good yields, providing a method that is particularly useful for indoles with aminoalkyl substituents. google.com
Transition-metal-catalyzed tandem dearomatization of indoles via migratory insertion and radical-mediated processes has also been explored, offering access to diverse functionalized indolines. sioc-journal.cn Furthermore, electrochemical methods provide a green and sustainable strategy for the dearomatization of indoles. acs.org
| Method | Reagent/Catalyst | Key Features | Reference |
| Heterogeneous Catalytic Hydrogenation | Pt/C, p-toluenesulfonic acid | Green, selective for pyrrole ring | nih.gov |
| Homogeneous Catalytic Hydrogenation | Ru-NHC complex | Enantioselective, complete hydrogenation | acs.org |
| Chemical Reduction | NaBH3CN | Effective, but produces toxic byproducts | nih.govnih.gov |
| Chemical Reduction | Borane/Trifluoroacetic acid | Rapid, good for aminoalkyl-substituted indoles | google.com |
| Electrochemical Dearomatization | - | Green, oxidant-free conditions | acs.org |
Green Chemistry Approaches in the Synthesis of Indoline, 1-Piperidinoacetyl-
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of Indoline, 1-piperidinoacetyl-, this translates to exploring alternative reaction conditions, solvents, and catalysts that are more environmentally benign.
Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product purification. A promising approach for the synthesis of Indoline, 1-piperidinoacetyl- is the use of microwave irradiation on a solid support. Research has shown that N-acylated compounds can be synthesized by adsorbing the reactants onto basic alumina (B75360) and irradiating them with microwaves cem.com. This solvent-free method can dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating cem.com. For instance, the acylation of various amines and heterocyclic compounds has been successfully achieved under these conditions cem.com.
Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Acylation
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
| Conventional Acylation | Thermal heating | 2-6 hours | Lower | cem.com |
| Microwave-Assisted Acylation | Basic alumina, MW irradiation | 2 minutes | 82-93% | cem.com |
This table is based on data for the synthesis of N-acylated cephalosporin (B10832234) derivatives, a relevant analogue.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The N-acylation of amines in water presents a significant advancement in green synthesis. Catalyst-free N-acylation of various amines has been achieved in water, offering high yields and simple workup procedures openmedicinalchemistryjournal.com. This method is particularly attractive for the synthesis of Indoline, 1-piperidinoacetyl- as it avoids the use of volatile organic compounds. The reaction can proceed at room temperature or be accelerated by microwave irradiation openmedicinalchemistryjournal.com.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities. The synthesis of various heterocyclic compounds, including indole and quinoline (B57606) derivatives, has been significantly improved using microwave irradiation researchgate.netunivpancasila.ac.idbeilstein-journals.orgnih.govmdpi.com. For the acylation of indoline, microwave heating in conjunction with green solvents like water or ionic liquids can offer a synergistic effect, enhancing reaction rates and efficiency univpancasila.ac.idbeilstein-journals.org. For example, the synthesis of indole-2-carboxylates has been achieved with significantly shorter reaction times under microwave irradiation compared to conventional heating semanticscholar.org.
Table 2: Microwave-Assisted Synthesis of Indole Derivatives
| Reaction | Method | Temperature (°C) | Time | Yield | Reference |
| Hemetsberger–Knittel reaction | Batch | 140 | 2 h | Lower | semanticscholar.org |
| Hemetsberger–Knittel reaction | Microwave | 200 | 10 min | Higher | semanticscholar.org |
This table illustrates the general advantages of microwave-assisted synthesis for related indole compounds.
Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. For the synthesis of Indoline, 1-piperidinoacetyl-, the use of nanocatalysts could facilitate the amide bond formation under milder conditions. While specific nanocatalysts for this reaction are not documented, research on related amide syntheses shows promise. For example, magnetic nanoparticles have been used as catalysts in the synthesis of various indole derivatives, allowing for easy recovery and reuse of the catalyst openmedicinalchemistryjournal.com. The development of reusable catalysts is a key aspect of green chemistry, reducing waste and cost.
Enzymes are highly specific and efficient catalysts that operate under mild, aqueous conditions, making them ideal for green chemistry applications. While a specific enzyme for the synthesis of Indoline, 1-piperidinoacetyl- has not been reported, biocatalytic approaches for related transformations are under investigation. Engineered enzymes, such as P450 variants, have been used for the C-H functionalization of indolines chemrxiv.orgescholarship.org. Furthermore, advances in the biocatalytic synthesis of peptidic natural products demonstrate the potential for using enzymes to create complex molecules with high precision and sustainability nih.govmdpi.com. The enzymatic synthesis of β-N-substituted-α-amino acids using engineered tryptophan synthase variants on indoline substrates highlights the potential for biocatalysis in this area nih.gov.
Flow Chemistry and Continuous Manufacturing Techniques for Synthesis
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. This technology is particularly well-suited for the pharmaceutical industry, where consistency and quality are paramount nih.govrsc.orgscitube.io.
The synthesis of Indoline, 1-piperidinoacetyl- can be envisioned in a continuous flow setup where indoline and an activated piperidinoacetic acid derivative are continuously pumped through a heated reactor coil or a packed-bed reactor containing a catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purer products.
Recent reviews highlight the successful application of flow chemistry to the synthesis of a wide range of indole derivatives semanticscholar.orgnih.govrsc.org. For instance, a continuous-flow method for the N-acetylation of secondary amines like piperidine (B6355638) has been developed using a simple and reusable alumina catalyst mdpi.com. This demonstrates the feasibility of applying flow chemistry to the acylation step in the synthesis of the target compound.
Table 3: Comparison of Batch vs. Flow Chemistry for Indole Synthesis
| Feature | Batch Processing | Flow Chemistry | Reference |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes | scitube.io |
| Process Control | Difficult to control temperature and mixing uniformly | Precise control over reaction parameters | nih.gov |
| Scalability | Difficult and requires re-optimization | Easily scalable by running the system for longer | rsc.org |
| Efficiency | Often lower yields and more byproducts | Higher yields and improved selectivity | semanticscholar.org |
Microreactor Applications for Enhanced Reaction Efficiency
The adoption of microreactor or continuous flow technology offers substantial improvements over traditional batch processing for the synthesis of heterocyclic compounds, including the indoline core of the target molecule. nih.govnih.gov These systems provide superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety profiles, particularly for highly exothermic or rapid reactions. nih.govresearchgate.net
A key application of microreactor technology in this context is the synthesis of the indoline scaffold itself. For instance, multistep continuous flow sequences have been developed for creating complex heterocyclic systems without isolating intermediates. nih.gov A hypothetical flow synthesis for an indoline precursor could involve a reductive cyclization of a suitable o-nitroaryl compound, which can be performed efficiently and safely in a heated, pressurized flow system. nih.govsemanticscholar.org The use of packed-bed reactors containing a heterogeneous catalyst (e.g., Pd/C) within the flow path can facilitate clean and efficient hydrogenations. nih.gov
One study demonstrated a two-step continuous flow system for the synthesis of dicarbonyl indoles, highlighting the advantages of lower catalyst dosage and shorter reaction times compared to batch methods. dicp.ac.cn Such a system could be adapted for the acylation step, where indoline is reacted with a piperidinoacetyl synthon. The precise mixing and rapid heating in a microreactor can improve the yield and purity of the final Indoline, 1-piperidinoacetyl- product by minimizing side reactions. researchgate.netdicp.ac.cn
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Indole/Indoline Derivatives
| Parameter | Batch Processing | Microreactor/Flow Chemistry |
|---|---|---|
| Heat Transfer | Often slow and inefficient, leading to hotspots. | Excellent due to high surface-area-to-volume ratio. nih.govresearchgate.net |
| Mass Transfer | Limited by stirring efficiency. | Enhanced due to small diffusion distances. nih.gov |
| Reaction Time | Typically longer (hours). semanticscholar.org | Significantly shorter (seconds to minutes). nih.govsemanticscholar.org |
| Safety | Higher risk with hazardous reagents or exothermic reactions. | Inherently safer due to small reaction volumes. researchgate.net |
| Scalability | Often problematic ("scale-up" issues). | More straightforward by operating for longer times ("scale-out"). frontiersin.org |
| Yield & Purity | Variable, often lower due to side reactions. | Often higher with improved selectivity. dicp.ac.cnresearchgate.net |
Process Intensification in Indoline Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. frontiersin.org In the synthesis of indoline derivatives, this is often achieved through continuous flow chemistry, sometimes coupled with other enabling technologies like microwave irradiation. frontiersin.orgresearchgate.net
The Fischer indole synthesis, a classic method for preparing the indole nucleus which can then be reduced to indoline, has been a subject of process intensification studies. researchgate.netuq.edu.au Researchers developed a continuous flow process for the synthesis of 7-ethyltryptophol, a key intermediate for the drug etodolac. researchgate.netuq.edu.au Although yields were moderate (40-50%), the flow process offered better control and a straightforward workup compared to batch methods. uq.edu.au Similarly, the Hemetsberger–Knittel reaction for preparing indole-2-carboxylates has been shown to be more efficient in flow systems, achieving high yields with residence times of only about one minute. nih.govsemanticscholar.org
Stereoselective and Regioselective Synthetic Control
Controlling the three-dimensional arrangement (stereochemistry) and the position of substituents (regiochemistry) is paramount for creating specific, biologically active molecules. sci-hub.se Significant progress has been made in the enantioselective and regioselective synthesis of substituted indolines. nih.govrsc.org
Chiral Auxiliary and Organocatalytic Methods for Stereocontrol
The creation of chiral indolines, particularly those with substituents at the 2- and 3-positions, is a key challenge. rsc.orgrsc.org Organocatalysis has emerged as a powerful tool for this purpose. In one approach, an asymmetric intramolecular Michael addition is catalyzed by a primary amine derived from a cinchona alkaloid. rsc.org This method allows for the synthesis of either cis- or trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee). rsc.org The stereochemical outcome can be directed by the choice of substituents on the starting material. rsc.org
Table 2: Examples of Stereoselective Indoline Synthesis
| Method | Catalyst/Auxiliary | Key Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Organocatalysis | Cinchona alkaloid-derived primary amine | Intramolecular Michael addition | cis or trans isomers, up to 99% ee | rsc.org |
| Chiral Auxiliary | Williams chiral auxiliary | Intramolecular Buchwald-Hartwig coupling | (R)-indoline-2-carboxylates | sioc-journal.cn |
| Chiral Auxiliary | (-)-8-Phenylmenthol carbamate | Oxidative rearrangement | Diastereoselectivity of 96:4 | thieme-connect.com |
Control of Substitution Patterns on Indoline and Piperidinoacetyl Moieties
Regioselective synthesis dictates where functional groups are placed on a molecule. For Indoline, 1-piperidinoacetyl-, this involves controlling substitution on both the indoline ring and the piperidinoacetyl group.
Control on the indoline ring is often achieved during the cyclization step. A one-pot, two-step method using iron and copper catalysis allows for the highly regioselective synthesis of functionalized indolines. acs.orgnih.gov The process involves an initial iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular N-arylation to form the indoline. acs.orgnih.gov The position of the initial iodination, and thus the final substitution pattern, is directed by existing groups on the aromatic ring. acs.org Nickel-catalyzed dearomative arylboration of indoles is another powerful method that provides access to C2- and C3-borylated indolines. nih.gov The regioselectivity is controlled by the choice of the N-protecting group on the indole starting material, allowing for the selective formation of either the C2- or C3-functionalized product. nih.gov
Substitution on the piperidinoacetyl moiety is typically controlled by synthesizing the appropriately substituted piperidine ring first, followed by its attachment to an acetyl group (e.g., chloroacetyl chloride) and subsequent coupling with the indoline nitrogen. The synthesis of substituted piperidines is a well-established field in heterocyclic chemistry, with numerous methods available for achieving desired substitution patterns. nih.gov
Strategic Integration of Indoline, 1-Piperidinoacetyl- in Complex Molecule Synthesis
The Indoline, 1-piperidinoacetyl- scaffold serves as a valuable building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. mdpi.comijpsr.com The structure contains several handles for further chemical modification. The secondary amine of the original indoline is masked as a tertiary amide, which is generally stable but can be cleaved under certain conditions if needed.
The aromatic ring of the indoline core is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., halogens, nitro groups, acyl groups). These groups can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more elaborate structures. The benzylic C3 position of the indoline can also be functionalized. nih.gov
The piperidine ring offers another site for diversification. If a substituted piperidine is used in the initial synthesis, that functionality is carried into the final molecule. Furthermore, the amide carbonyl of the piperidinoacetyl group can potentially be reduced to an amine, transforming the linker and providing a new point for chemical elaboration. This strategic functionalization allows chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, as demonstrated in the development of new acetylcholinesterase inhibitors structurally related to Donepezil, which feature similar N-acyl piperazine/piperidine motifs. mdpi.com
Chemical Reactivity and Transformation Studies of Indoline, 1 Piperidinoacetyl
Reactions of the Indoline (B122111) Ring System
The indoline nucleus is a reduced analog of indole (B1671886) and exhibits reactivity associated with both its aromatic benzene (B151609) moiety and its saturated heterocyclic portion. The N-acylation significantly influences the reactivity of both parts of the ring system.
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
The 1-piperidinoacetyl- group attached to the indoline nitrogen atom modulates the reactivity of the fused benzene ring towards electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring, activating it towards electrophilic attack. However, the amide carbonyl group is electron-withdrawing via resonance, which deactivates the ring. The net effect is that the N-acyl group is generally considered an ortho-, para-directing group, though it is deactivating compared to an amino or alkylamino group.
Electrophilic attack is predicted to occur preferentially at the C5 (para) and C7 (ortho) positions of the indoline ring, as these positions are activated by resonance involving the nitrogen lone pair. Steric hindrance from the piperidinoacetyl group might slightly disfavor substitution at the C7 position.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on Indoline, 1-piperidinoacetyl-
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1-piperidinoacetyl-indoline and 7-Nitro-1-piperidinoacetyl-indoline |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-1-piperidinoacetyl-indoline and 7-Bromo-1-piperidinoacetyl-indoline |
| Sulfonation | Fuming H₂SO₄ | 1-Piperidinoacetyl-indoline-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-1-piperidinoacetyl-indoline |
Research on related N-acylindoline structures supports these predictions. For instance, the synthesis of N-acetyl-7-nitroindoline demonstrates that substitution at the C7 position is feasible jst.go.jp. The reaction conditions for EAS on N-acylated indolines must be carefully controlled to prevent side reactions, such as oxidation or cleavage of the acyl group.
Reactivity at the Saturated C2 and C3 Positions
The saturated five-membered ring of the indoline system is susceptible to oxidation, particularly at the C2 and C3 positions, which are adjacent to the nitrogen atom.
A primary reaction at these positions is dehydrogenation (oxidation) to form the corresponding indole derivative. This transformation restores aromaticity to the five-membered ring and is a common strategy in indole synthesis. Various oxidizing agents can accomplish this conversion.
Table 2: Reagents for Dehydrogenation of Indolines
| Reagent | Conditions | Reference |
| Palladium on Carbon (Pd/C) | High temperature, solvent | researchgate.net |
| Manganese Dioxide (MnO₂) | Benzene, reflux | researchgate.net |
| Palladium(II) Acetate (Pd(OAc)₂) | Aerobic conditions | nih.gov |
| Tetrapropylammonium (B79313) perruthenate (TPAP) | Catalytic, with N-Methylmorpholine N-oxide (NMO) | nih.gov |
For Indoline, 1-piperidinoacetyl-, dehydrogenation would yield 1-(1-Piperidinoacetyl)-1H-indole. The reaction is initiated by the coordination of a catalyst to the N-H bond of an unsubstituted indoline, followed by β-hydride elimination nih.gov. In the case of an N-acylated indoline, the mechanism may differ but the outcome is the same aromatization.
Besides complete aromatization, selective oxidation at the C2 position (α to the nitrogen) can occur to yield a lactam (an oxindole (B195798) derivative). For example, the oxidation of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide has been shown to produce the corresponding 2-ones researchgate.net. A similar reaction could potentially convert Indoline, 1-piperidinoacetyl- to 1-(1-Piperidinoacetyl)indolin-2-one.
Ring-Opening and Rearrangement Pathways
The indoline ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations often involve the cleavage of the C2-N or C3-C(aryl) bonds.
Acid-catalyzed conditions can promote rearrangements. For instance, stereospecific aza-semipinacol rearrangements have been observed in certain indoline derivatives, leading to the formation of indolenines with a quaternary center at C3 chemrxiv.org. Another notable transformation is the Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, which proceeds through a dearomatization step to furnish C2-substituted indolines acs.org.
Ring-opening of the heterocyclic portion of the indoline system is less common but can be achieved with specific reagents. For example, N-arylindoles have been shown to undergo ring-opening silylation via cleavage of the endocyclic C–N bond when treated with silylboranes rsc.org. While these examples are not on the exact substrate, they illustrate the potential pathways for the indoline core of Indoline, 1-piperidinoacetyl- to be transformed under specific synthetic protocols.
Transformations Involving the 1-Piperidinoacetyl Moiety
The 1-piperidinoacetyl group possesses two main sites of reactivity: the amide bond connecting the indoline and the piperidinoacetyl group, and the saturated piperidine (B6355638) ring itself.
Hydrolysis and Other Reactions of the Amide Bond
The amide bond is one of the most stable functional groups, yet it can be cleaved under hydrolytic conditions. The hydrolysis of the amide linkage in Indoline, 1-piperidinoacetyl- would result in the cleavage of the N-acyl group, yielding indoline and 1-piperidinoacetic acid. This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The process ultimately liberates the carboxylic acid (1-piperidinoacetic acid) and the protonated amine (indolinium ion).
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because water is a better leaving group than a hydroxide ion. The reaction yields the carboxylate salt (1-piperidinoacetate) and the neutral amine (indoline).
The stability of amide bonds is crucial in peptide chemistry, and their cleavage often requires harsh conditions, such as concentrated acid or base and prolonged heating youtube.com.
Functionalization Reactions of the Piperidine Ring
The piperidine ring within the 1-piperidinoacetyl moiety is a saturated N-heterocycle that can be functionalized through C-H activation. cam.ac.ukresearchgate.net The N-acyl group influences the site-selectivity of these reactions. Modern synthetic methods allow for the regioselective introduction of substituents at the C2, C3, or C4 positions.
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be highly effective for the functionalization of N-acylpiperidines. The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the N-acyl group.
Table 3: Regioselective C-H Functionalization of N-Acylpiperidine Systems
| Position | Catalyst / Conditions | Reaction Type | Reference |
| C2 | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ with N-Boc or N-brosyl groups | C-H Insertion | nih.gov |
| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl groups | C-H Insertion | nih.gov |
| α-position (endo-cyclic) | Sequential N-oxidation and nucleophilic addition | Iminium ion trapping | nih.gov |
These studies demonstrate that it is possible to selectively introduce alkyl, aryl, or other functional groups onto the piperidine ring of Indoline, 1-piperidinoacetyl- nih.govnih.gov. For example, using a suitable rhodium catalyst, it would be conceivable to introduce a functional group at the C4 position of the piperidine ring. Another powerful strategy involves the formation of an endo-cyclic iminium ion via oxidation of the piperidine nitrogen, followed by the addition of a carbon-based nucleophile to the α-position (C2 or C6) nih.gov. This method allows for the late-stage modification of complex molecules containing N-alkyl piperidines.
Reactivity of the Acetyl Linker
The acetyl group in N-acylindoline derivatives serves as a crucial reactive handle, enabling a variety of chemical transformations. The reactivity of this linker in Indoline, 1-piperidinoacetyl- can be inferred from studies on similar N-acetylindoline compounds, which demonstrate susceptibility to cleavage and modification under specific reaction conditions.
One of the characteristic reactions of the N-acetyl group is its photo-activated ability to acetylate amines, leading to the formation of amides. In studies on N-acetyl-7-nitroindoline, UV irradiation has been shown to activate the acetyl group. This process is thought to proceed through the formation of a nitronic anhydride intermediate, which can then transfer the acetyl group. However, in aqueous environments, this intermediate is prone to decomposition. jst.go.jp The efficiency of such a photo-acetylation reaction for Indoline, 1-piperidinoacetyl- would likely be influenced by the solvent system and the nature of the amine nucleophile.
The amide bond of the acetyl linker can also be subject to isomerization. Computational studies on N-acetyl-N′-methylamide derivatives of (S)-indoline-2-carboxylic acid have highlighted a preference for the cis conformation of the peptide bond involving the pyrrolidine nitrogen. nih.govacs.org This conformational preference is influenced by the steric constraints imposed by the aromatic ring of the indoline core. nih.govacs.org The specific conformational dynamics of the acetyl linker in Indoline, 1-piperidinoacetyl- would likely be influenced by the bulky piperidine substituent.
Furthermore, the synthesis of N-acetylindoline derivatives often involves the acylation of the indoline nitrogen. For instance, (S)-indoline-2-carboxylic acid can be N-acetylated using acetic anhydride in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This highlights the general reactivity of the indoline nitrogen towards acylation, a foundational reaction for the synthesis of the title compound.
Mechanistic Investigations of Key Reactions
The N-acyl group in indoline derivatives, such as the 1-piperidinoacetyl- group, often acts as a directing group in metal-catalyzed C-H functionalization reactions, guiding the catalyst to a specific C-H bond. For palladium-catalyzed C7-acetoxylation of indolines, a range of N-acyl groups have been shown to be effective directing groups. chemrxiv.org The reaction mechanism is believed to involve the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the amide oxygen and activates a C-H bond at the C7 position.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the pathways of such reactions. For the rhodium-catalyzed C-H functionalization of indoles, the concerted metalation-deprotonation (CMD) mechanism is often proposed as the operative pathway for C-H bond cleavage. nih.gov This mechanism involves a transition state where the metal center coordinates to the C-H bond while a base assists in the removal of the proton. The choice of base can significantly influence the regioselectivity of the C-H activation. acs.org
In the context of Indoline, 1-piperidinoacetyl-, it is plausible that in a palladium- or rhodium-catalyzed C-H functionalization, the piperidinoacetyl group would direct the metal to the C7 position of the indoline core, proceeding through a CMD-type mechanism to form a key metallacyclic intermediate.
Kinetic studies are crucial for quantifying the rates of chemical reactions and determining their activation parameters, which provides deeper insight into the reaction mechanism. While specific kinetic data for reactions of Indoline, 1-piperidinoacetyl- are not available in the reviewed literature, studies on related systems offer valuable benchmarks.
For the C-H activation of indene with a platinum methyl cation, first-order kinetics were observed, and the activation parameters were determined to be ΔH‡ = 29 kcal/mol and ΔS‡ = 10 eu. nih.gov A kinetic isotope effect of 1.1 at 60 °C was also measured, suggesting that C-H bond cleavage is involved in the rate-determining step. nih.gov
In the context of palladium-catalyzed C(sp³)-H/N(sp²) cross-coupling reactions, mechanistic studies have revealed that a lower energy allylic C-H cleavage can be the rate-determining step. nih.gov The reaction kinetics can be significantly influenced by the nature of the ligands and additives. For instance, the addition of phosphoric acids has been shown to increase the rate of functionalization. nih.gov
For Indoline, 1-piperidinoacetyl-, it is anticipated that kinetic studies of its metal-catalyzed transformations would reveal the rate-determining step, which could be the C-H activation, oxidative addition, or reductive elimination, depending on the specific reaction conditions and catalytic system employed.
Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like Indoline, 1-piperidinoacetyl-. The presence of multiple reactive sites, including the aromatic C-H bonds of the indoline core, makes this molecule a prime candidate for a variety of metal-catalyzed transformations.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving Indoline, 1-piperidinoacetyl- are not documented, the reactivity of N-acylindolines in such reactions is well-established.
The Suzuki-Miyaura cross-coupling reaction, for instance, has been employed for the arylation of indolyl-NNN-type ligands complexed with palladium. mdpi.com This highlights the feasibility of forming C-C bonds on the indole/indoline scaffold using palladium catalysis. The efficiency of these reactions is often dependent on the nature of the ligands, bases, and solvents used.
In the context of Indoline, 1-piperidinoacetyl-, it is conceivable that the indoline core could be functionalized via cross-coupling reactions. For example, if a halogen substituent were present on the aromatic ring of the indoline, it could undergo Suzuki-Miyaura, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, respectively.
Direct C-H activation is an increasingly important strategy for the functionalization of organic molecules, as it avoids the need for pre-functionalized starting materials. The indoline core of Indoline, 1-piperidinoacetyl- possesses several C-H bonds that could potentially be activated and functionalized using transition metal catalysts.
Rhodium catalysts have been shown to be effective for the C-H alkoxycarbonylation and acylation of indolines at the C7 position, using anhydrides as the carbonyl source. acs.org This reaction proceeds without the need for carbon monoxide and provides a direct route to C7-carbonylated indolines. The N-acyl group on the indoline nitrogen often plays a crucial role in directing the catalyst to the C7 position.
Similarly, palladium-catalyzed C7-acetoxylation of indolines has been demonstrated with a variety of amide directing groups. chemrxiv.org This transformation allows for the direct introduction of an oxygen functionality at the C7 position. The regioselectivity of these C-H functionalization reactions is a key aspect, with the directing group overriding the inherent electronic preferences of the indoline ring system. For Indoline, 1-piperidinoacetyl-, the 1-piperidinoacetyl- group would be expected to direct C-H activation primarily to the C7 position of the indoline core.
Below is a table summarizing representative metal-catalyzed C-H functionalization reactions of N-acylindoline derivatives, which serve as models for the potential reactivity of Indoline, 1-piperidinoacetyl-.
| Catalyst | Directing Group | Coupling Partner | Position Functionalized | Product Type |
| [Rh(CO)₂Cl]₂ | Pyrimidin-2-yl | Diethyl dicarbonate (B1257347) | C7 | Indoline-7-carboxylic acid ester |
| [Rh(CO)₂Cl]₂ | Pyrimidin-2-yl | Acetic anhydride | C7 | 7-Acylindoline |
| Pd(OAc)₂ | Various N-amides | PhI(OAc)₂ | C7 | 7-Acetoxyindoline |
Photochemical and Electrochemical Reactivity of Indoline, 1-piperidinoacetyl-
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the photochemical and electrochemical reactivity of Indoline, 1-piperidinoacetyl-. Research focusing on the behavior of this particular compound under photochemical conditions, such as exposure to UV or visible light, has not been published. Consequently, data regarding its photostability, potential for photoinduced transformations, or the identity of any resulting photoproducts are not available.
Similarly, there is a lack of published research on the electrochemical properties of Indoline, 1-piperidinoacetyl-. Studies employing techniques such as cyclic voltammetry or other electrochemical methods to determine its oxidation and reduction potentials, or to investigate its electron transfer mechanisms, have not been reported. Therefore, no data tables on its electrochemical characteristics can be provided at this time.
While general information exists on the reactivity of the indoline core and related N-acyl derivatives, the specific influence of the 1-piperidinoacetyl- substituent on the photochemical and electrochemical behavior of the indoline scaffold remains uninvestigated. Further experimental research is required to elucidate the reactivity of this compound in these areas.
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Density Functional Theory (DFT) Studies:
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Molecular Mechanics and Molecular Dynamics Simulations
Quantum Chemical Modeling of Reaction Mechanisms:
Transition State Characterization and Energetics
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Computational and Theoretical Investigations
Reaction Mechanism Elucidation through Quantum Chemical Modeling
Reaction Coordinate Pathway Analysis
Reaction coordinate pathway analysis is a computational method used to elucidate the step-by-step mechanism of a chemical reaction. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energy required for a transformation. This provides a detailed understanding of reaction feasibility and kinetics.
While specific pathway analyses for the acylation of indoline (B122111) with a piperidinoacetyl group are not detailed in available literature, the general mechanisms for N-acylation of heterocyclic compounds and the synthesis of indolines are well-studied using computational methods like Density Functional Theory (DFT). researchgate.netasiaresearchnews.comrsc.org For instance, DFT calculations have been successfully employed to map the free energy profiles for the synthesis of various indoline derivatives, identifying key intermediates and transition state barriers. researchgate.netresearchgate.net Such studies typically involve:
Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the path from a transition state down to the connected reactant and product to confirm the proposed step.
For the formation of Indoline, 1-piperidinoacetyl-, a theoretical study would likely model the reaction between indoline and a suitable piperidinoacetyl electrophile, such as piperidinoacetyl chloride. The analysis would explore the energetics of nucleophilic attack by the indoline nitrogen on the carbonyl carbon, followed by the departure of the leaving group, to establish the most favorable reaction pathway. These computational approaches are crucial for optimizing reaction conditions and understanding complex reaction mechanisms in heterocyclic chemistry. mdpi.commdpi.comacs.org
Predictive Modeling for Spectroscopic Signatures and Comparison with Experimental Data
Theoretical calculations are instrumental in predicting the spectroscopic signatures of novel compounds, which serves as a powerful tool for structure verification when compared against experimental data. Quantum chemical methods, particularly DFT, can accurately compute vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. nih.gov
For Indoline, 1-piperidinoacetyl-, computational modeling would begin with the optimization of its three-dimensional geometry. Following this, vibrational frequency analysis can be performed. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental results. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and are typically referenced against a standard like tetramethylsilane (TMS).
A comparison of theoretical and experimental data is a cornerstone of structural elucidation for novel molecules. units.itnih.govacs.org The close correlation between predicted and measured spectra provides strong evidence for the proposed chemical structure.
| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| IR: C=O Stretch (Amide) | 1695 cm⁻¹ (scaled) | 1660 cm⁻¹ |
| ¹H-NMR: Indoline-H (α to N) | 4.15 ppm | 4.10 ppm |
| ¹³C-NMR: Carbonyl Carbon | 168.5 ppm | 169.0 ppm |
Supramolecular Interactions and Self-Assembly Prediction
The non-covalent interactions of a molecule dictate its behavior in the solid state, influencing crystal packing, solubility, and material properties. Computational methods can predict and analyze these interactions, offering insight into how molecules like Indoline, 1-piperidinoacetyl- might self-assemble.
Hydrogen bonds are strong, directional interactions that play a critical role in molecular recognition and crystal engineering. nih.gov The structure of Indoline, 1-piperidinoacetyl- contains several potential hydrogen bond acceptors: the oxygen atom of the amide carbonyl group and the nitrogen atom of the piperidine (B6355638) ring. While it lacks classical hydrogen bond donors (like N-H or O-H), weaker C-H···O and C-H···N interactions can still be significant in directing supramolecular assembly.
Computational studies on related molecules, such as indole (B1671886) derivatives and amide-containing compounds, have shown that these interactions are crucial for stabilizing crystal lattices. nih.govmdpi.comrsc.org Theoretical analysis can predict the geometry and energy of these hydrogen bonds, helping to understand the formation of dimers, chains, or more complex networks in the solid state. aip.orgnih.gov
Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. mdpi.comnih.gov These interactions are fundamental to the structure of DNA, proteins, and many organic materials. The indoline moiety, with its fused benzene (B151609) ring, is capable of engaging in π-π stacking. mdpi.com The stability and geometry (e.g., parallel-displaced or T-shaped) of these interactions are influenced by substituents on the aromatic ring. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of molecular descriptors that quantify different electronic and steric properties of the molecules.
For a series of substituted indoline derivatives, a QSRR study could be developed to predict their reactivity in a specific reaction, for example, their N-acylation rate or their susceptibility to oxidation. Molecular descriptors could include:
Electronic Descriptors: Atomic charges (e.g., Mulliken or NBO charges on the indoline nitrogen), dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, surface area, and specific parameters like Taft's steric parameter (Es) for the substituents.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Once calculated, these descriptors are used to build a mathematical model (often using multiple linear regression or partial least squares) that links them to an experimentally determined reactivity parameter (e.g., reaction rate constant). While no specific QSRR studies on Indoline, 1-piperidinoacetyl- are available, the methodology is widely applied in medicinal and materials chemistry to predict the properties and guide the design of new compounds with desired reactivity. researchgate.net
Machine Learning and Artificial Intelligence Applications in Predicting Chemical Outcomes
For a target molecule like Indoline, 1-piperidinoacetyl-, AI tools could be applied in several ways:
Retrosynthesis Prediction: AI platforms can propose multiple synthetic pathways by deconstructing the target molecule into simpler, commercially available starting materials. jelsciences.comresearchgate.net These tools leverage deep learning models, often based on transformer architectures, to identify the most plausible "disconnections" based on patterns learned from millions of reactions. chemcopilot.com
Reaction Outcome Prediction: Given a set of reactants and reagents, ML models can predict the most likely product(s) and, in some cases, the reaction yield. This is particularly useful for exploring the reactivity of novel compounds or for optimizing reaction conditions.
Heterocycle Synthesis: Specialized ML models have been developed using transfer learning to improve prediction accuracy for specific reaction classes, such as the formation of heterocyclic rings. nih.govchemrxiv.orgchemrxiv.org This approach is valuable for designing syntheses of complex heterocyclic scaffolds found in pharmaceuticals. acs.orgnih.govnih.gov
Future Directions and Research Perspectives
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of "Indoline, 1-piperidinoacetyl-" presents a multi-faceted challenge that invites the development of innovative and efficient synthetic strategies. Current approaches to analogous structures often rely on multi-step sequences that can be time-consuming and generate significant waste. Future research will likely focus on the development of more streamlined and sustainable synthetic routes.
One promising avenue is the application of dehydrogenative coupling reactions, which could unite an indoline (B122111) core with a piperidinoacetyl moiety in a single, atom-economical step. nih.gov For instance, the direct acylation of indoline with a suitable piperidinoacetic acid derivative, potentially catalyzed by a transition metal, could offer a direct and efficient route to the target compound. clockss.org The use of thioesters as stable acyl sources in the chemoselective N-acylation of indoles also presents a viable strategy that could be adapted for indolines. beilstein-journals.orgnih.gov
Furthermore, the development of one-pot reaction cascades, where multiple transformations occur sequentially in a single reaction vessel, could significantly improve the efficiency of the synthesis. nih.gov For example, a sequence involving the activation of a halogenated amide followed by intramolecular cyclization and subsequent acylation could provide a rapid entry to the "Indoline, 1-piperidinoacetyl-" scaffold.
The table below outlines potential synthetic strategies and their key advantages:
| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents |
| Dehydrogenative Coupling | High atom economy, reduced waste | Transition metal catalysts (e.g., Ruthenium, Palladium) |
| Direct N-Acylation | Utilizes readily available starting materials | Boric acid, DBU |
| One-Pot Reaction Cascades | Increased efficiency, reduced purification steps | Triflic anhydride, Sodium borohydride |
| Friedel-Crafts Acylation/Reduction | Well-established methodology | Aluminum chloride, Borane complexes |
Exploration of Undiscovered Reactivity Modalities and Selective Transformations
The "Indoline, 1-piperidinoacetyl-" scaffold possesses multiple reactive sites, offering a rich landscape for the exploration of novel reactivity and selective transformations. The indoline nitrogen, for instance, can be a site for further functionalization, modulating the electronic properties and biological activity of the molecule. firsthope.co.in Future research could focus on developing highly regioselective and stereoselective reactions to modify the indoline and piperidine (B6355638) rings.
The C-H functionalization of the piperidine ring is a particularly attractive area for future investigation. nih.gov By employing advanced catalytic systems, it may be possible to selectively introduce substituents at various positions on the piperidine ring, leading to a diverse library of analogues with potentially unique properties.
Moreover, the amide bond of the piperidinoacetyl group could serve as a handle for further transformations. For example, reduction of the amide would yield the corresponding amine, opening up possibilities for further derivatization. Conversely, cleavage of the amide bond could be employed as a strategy for the controlled release of the indoline or piperidine fragments in a biological context.
Integration of Advanced Automation and Artificial Intelligence in Chemical Research
The integration of automation and artificial intelligence (AI) is poised to revolutionize chemical research, and the study of "Indoline, 1-piperidinoacetyl-" would greatly benefit from these advanced technologies. Automated synthesis platforms can be employed to rapidly synthesize libraries of derivatives, accelerating the exploration of structure-activity relationships. researchgate.netresearchgate.netacs.orgnih.gov
The following table highlights the potential applications of automation and AI in the research of "Indoline, 1-piperidinoacetyl-":
| Technology | Application | Potential Impact |
| Automated Synthesis | High-throughput synthesis of analogues | Accelerated discovery of compounds with desired properties |
| AI-Powered Reaction Prediction | In-silico prediction of reaction outcomes | Reduced experimental effort and resource consumption |
| Machine Learning Optimization | Identification of optimal reaction conditions | Increased reaction yields and efficiency |
| Generative AI | Design of novel synthetic routes | Discovery of unconventional and more efficient synthetic pathways |
Rational Design of New Functional Materials Based on the Indoline, 1-Piperidinoacetyl- Core
The unique structural features of "Indoline, 1-piperidinoacetyl-" make it an attractive building block for the rational design of new functional materials. The indoline moiety, for example, has been utilized as an electron donor in the development of dyes for dye-sensitized solar cells. acs.org By strategically modifying the substituents on the indoline and piperidine rings, it may be possible to tune the electronic and optical properties of the molecule for applications in organic electronics.
Furthermore, the incorporation of the "Indoline, 1-piperidinoacetyl-" core into polymeric structures could lead to the development of novel materials with unique properties. Piperidine-containing polymers have been investigated as kinetic hydrate (B1144303) inhibitors and for their temperature-responsive behavior. acs.org The rigid, bicyclic nature of the indoline core could impart interesting conformational constraints on a polymer backbone, leading to materials with tailored thermal and mechanical properties. The development of piperidine-based bioactive films for drug delivery applications also suggests a potential direction for the functional materials derived from this core structure. nih.gov
| Material Class | Potential Application | Key Structural Feature |
| Organic Dyes | Dye-sensitized solar cells, organic light-emitting diodes | Tunable electronic properties of the indoline core |
| Functional Polymers | Smart materials, drug delivery systems | Thermo-responsive behavior, biocompatibility |
| Bioactive Films | Controlled drug release, antimicrobial coatings | Biocompatibility and antimicrobial potential of the piperidine moiety |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
